4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline
Description
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is an aromatic amine featuring a naphthalene core substituted with a methoxy group at position 4, linked via an ether bridge to a 3-methylaniline moiety at position 4 of the naphthalene ring (Figure 1). This structure combines electron-donating (methoxy) and sterically bulky (naphthalene) groups with a primary amine, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
83054-57-3 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C18H17NO2/c1-12-11-13(19)7-8-16(12)21-18-10-9-17(20-2)14-5-3-4-6-15(14)18/h3-11H,19H2,1-2H3 |
InChI Key |
OQSDXHCTGRTHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline typically involves the reaction of 4-methoxynaphthalene-1-ol with 3-methylaniline. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-((4-formylnaphthalen-1-yl)oxy)-3-methylaniline.
Reduction: Formation of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylamine.
Substitution: Formation of halogenated derivatives like 4-((4-bromonaphthalen-1-yl)oxy)-3-methylaniline.
Scientific Research Applications
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Anilines with Aryloxy Groups
Key Compounds:
4-(3-Chlorophenoxy)-3-methylaniline (CAS 940302-93-2) : Structure: Chlorophenyl ether linked to 3-methylaniline. Differences: Replaces naphthalene with a smaller chlorophenyl group. Impact: The chloro group is electron-withdrawing, reducing electron density compared to the methoxynaphthalene system. This may alter reactivity in electrophilic substitution or binding interactions.
4-(Benzyloxy)-3-methylaniline hydrochloride (CAS 1150114-24-1) : Structure: Benzyl ether connected to 3-methylaniline. Differences: Benzyl group lacks the extended conjugation of naphthalene.
Table 1: Substituent Effects on Aniline Derivatives
Naphthalene-Based Analogs
Key Compounds:
N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline :
- Structure : Ethoxynaphthalene linked to fluoroaniline via a methylene bridge.
- Differences : Ethoxy (vs. methoxy) and fluorine (vs. methyl) substituents.
- Impact : Ethoxy increases steric bulk, while fluorine’s electron-withdrawing nature may reduce basicity compared to the target compound’s methyl group.
M49 (HLCT-based NIR emitter) : Structure: Methyl-substituted aniline coupled to a thiadiazoloquinoxaline acceptor. Differences: Methylaniline acts as a donor in a donor-acceptor system. Impact: Methyl groups enhance steric hindrance, promoting planar molecular conformations and higher photoluminescence efficiency (EQE = 3.02%) .
Table 2: Electronic and Material Properties
| Compound | Key Functional Groups | Emission Peak (nm) | EQE (%) |
|---|---|---|---|
| Target Compound | Methoxynaphthalene | N/A* | N/A* |
| M49 (HLCT emitter) | Methylaniline, Thiadiazoloquinoxaline | 710 | 3.02 |
| M46 (NIR emitter) | Cyanophenyl, Naphthothiadiazole | 702 | 1.2 |
Key Compounds:
4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzimidazol-1-yl)propyl)-3-methylaniline (Compound 62) :
- Activity : Potent anti-tubercular agent (MIC = 0.12 µM).
- Differences : Benzimidazole core vs. naphthalene.
- Impact : The benzimidazole’s heterocyclic structure enhances target binding, whereas the naphthalene in the target compound may improve membrane permeability.
PF17 (Imidazopyridine derivative) :
- Activity : ATP synthase inhibitor (3D-QSAR model R² = 0.9688).
- Differences : Fluorophenyl and imidazopyridine groups vs. methoxynaphthalene.
- Impact : Fluorine’s electronegativity and pyridine’s rigidity may enhance target specificity compared to the target’s flexible ether bridge.
Biological Activity
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline, also known as DTXSID90531691, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 279.339 g/mol
- Structure : The compound features a methoxynaphthalene moiety linked to a methylaniline structure, which is significant for its biological interactions.
Anticancer Potential
Research indicates that derivatives similar to 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline exhibit various anticancer properties. The compound's structure suggests possible interactions with key cellular targets involved in cancer progression.
-
Mechanisms of Action :
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, which are critical in cancer cell proliferation and survival .
- Microtubule Disruption : Some studies highlight the ability of related compounds to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
-
Case Studies :
- A study evaluating a related compound demonstrated significant antiproliferative effects across various cancer cell lines, with IC values indicating potent activity at low concentrations (e.g., < 40 nM) .
- In vivo studies using xenograft models have shown that similar compounds can reduce tumor size significantly compared to controls, supporting their potential as therapeutic agents .
Toxicity and Safety Profile
The safety profile of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline has been assessed through computational toxicology databases. It is crucial to evaluate any potential toxicity associated with its use:
- Toxicological Data : The compound has been analyzed for human health-related toxicity data, revealing insights into its safety profile and potential adverse effects .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of HDAC and telomerase; significant antiproliferative effects in vitro and in vivo |
| Mechanism Insights | Disruption of microtubules leading to cell cycle arrest |
| Toxicity Assessment | Data from EPA indicating relevant toxicity levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
